{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, including difluoromethyl, ethyl, and fluoro groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl and fluoro groups can be introduced through halogenation reactions using reagents such as difluoromethyl bromide and fluorine gas, respectively.
Coupling of Pyrazole Rings: The two pyrazole rings can be coupled through a nucleophilic substitution reaction, where one pyrazole ring acts as a nucleophile and the other as an electrophile.
Final Assembly: The final compound is obtained by reacting the coupled pyrazole rings with appropriate amine derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl and fluoro groups, potentially converting them to methyl and hydrogen groups, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated or hydrogenated derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may contribute to the development of new pharmaceuticals for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in agrochemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- {[1-(methyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of functional groups and their spatial arrangement. The presence of both difluoromethyl and fluoro groups on the pyrazole rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-2-18-10(12)8(6-16-18)5-15-7-9-3-4-19(17-9)11(13)14/h3-4,6,11,15H,2,5,7H2,1H3 |
InChI Key |
MUXWMOXDJVITMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
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